2-{[2-(4-ETHOXYPHENYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE
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Overview
Description
2-{[2-(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide typically involves the following steps:
Formation of the Ethoxyphenyl Acetyl Intermediate: The initial step involves the acetylation of 4-ethoxyphenyl with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Amidation Reaction: The ethoxyphenyl acetyl intermediate is then reacted with 4,5-dimethyl-3-thiophenecarboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
2-{[2-(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its thiophene core.
Material Science: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound serves as a corrosion inhibitor and is used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[2-(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It inhibits the activity of enzymes such as cyclooxygenase (COX) and microbial enzymes, leading to reduced inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-{[2-(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct biological activities and chemical properties compared to other thiophene derivatives .
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-22-13-7-5-12(6-8-13)9-14(20)19-17-15(16(18)21)10(2)11(3)23-17/h5-8H,4,9H2,1-3H3,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYZHNAZYJDOMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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